molecular formula C10H18O2 B8685642 2-(3,5-dimethylcyclohexyl)acetic acid

2-(3,5-dimethylcyclohexyl)acetic acid

Cat. No.: B8685642
M. Wt: 170.25 g/mol
InChI Key: SAPDLXARPDCUQI-UHFFFAOYSA-N
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Description

2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound with a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl groups, followed by oxidation to introduce the acetic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in hydrogenation steps, while carboxylation can be achieved using carbon dioxide under high pressure.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Lacks the methyl groups at the 3 and 5 positions.

    3,5-Dimethylcyclohexanol: Similar structure but with an alcohol group instead of an acetic acid group.

    3,5-Dimethylcyclohexanone: Contains a ketone group instead of an acetic acid group.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H18O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)

InChI Key

SAPDLXARPDCUQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

44.7 g of ethyl 3,5-dimethyl-cyclohexylacetate are treated with 300 ml of methanol and 15 g of potassium hydroxide, dissolved in 140 ml of water, and saponified by heating to reflux temperature for 3 hours. The working-up yields 35.6 g of a solid crude product which is used directly. A sample is distilled for the purpose of analysis.
Name
ethyl 3,5-dimethyl-cyclohexylacetate
Quantity
44.7 g
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reactant
Reaction Step One
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300 mL
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15 g
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140 mL
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solvent
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